S-(Phenylsulfonyl)glutathione

Description

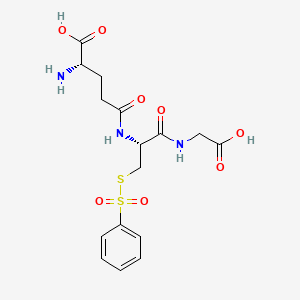

S-(Phenylsulfonyl)glutathione is a synthetic glutathione derivative formed via the reaction of 5-aryl hydantoin derivatives with phenylsulfonyl chloride (1 equivalent) in the presence of N,N-diisopropylethylamine (DIPEA). This reaction yields a product with 91% efficiency under optimized conditions . The compound exhibits Z selectivity, confirmed by ¹H NMR analysis of methine proton chemical shifts (δ ~5.3–5.5 ppm), aligning with stereochemical trends in analogous sulfonylated compounds . Its proposed formation mechanism involves sequential proton elimination, phenylsulfone formation, and phenylsulfinic acid elimination .

Properties

CAS No. |

97512-84-0 |

|---|---|

Molecular Formula |

C16H21N3O8S2 |

Molecular Weight |

447.5 g/mol |

IUPAC Name |

(2S)-2-amino-5-[[(2R)-3-(benzenesulfonylsulfanyl)-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C16H21N3O8S2/c17-11(16(24)25)6-7-13(20)19-12(15(23)18-8-14(21)22)9-28-29(26,27)10-4-2-1-3-5-10/h1-5,11-12H,6-9,17H2,(H,18,23)(H,19,20)(H,21,22)(H,24,25)/t11-,12-/m0/s1 |

InChI Key |

KOMLWPGVWDZNIG-RYUDHWBXSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)S(=O)(=O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(Phenylsulfonyl)glutathione typically involves the reaction of glutathione with phenylsulfonyl chloride under controlled conditions. The reaction is carried out in an aqueous medium, often with a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The product is then purified using techniques like chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Advanced purification methods, including high-performance liquid chromatography (HPLC), are employed to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: S-(Phenylsulfonyl)glutathione undergoes various chemical reactions, including:

Oxidation: The thiol group in glutathione can be oxidized to form disulfides.

Reduction: The disulfide bonds can be reduced back to thiols.

Substitution: The phenylsulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Reducing agents like dithiothreitol (DTT) or glutathione reductase.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Formation of glutathione disulfide.

Reduction: Regeneration of the reduced form of glutathione.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

S-(Phenylsulfonyl)glutathione has diverse applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a model compound for studying redox reactions.

Biology: Investigated for its role in cellular redox regulation and as a potential therapeutic agent for oxidative stress-related diseases.

Medicine: Explored for its antioxidant properties and potential use in drug development.

Industry: Utilized in the formulation of pharmaceuticals and as an additive in cosmetic products

Mechanism of Action

The mechanism of action of S-(Phenylsulfonyl)glutathione involves its ability to modulate redox reactions within cells. The compound can donate electrons to neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative damage. It also participates in the detoxification of harmful substances by conjugating with them, making them more water-soluble for excretion .

Comparison with Similar Compounds

S-(1,2-Dicarboxyethyl)glutathione

Structural Features :

- Formed non-enzymatically via glutathione conjugation with succinic acid in ocular tissues, producing stereoisomers due to asymmetry at the dicarboxyethyl group .

Key Differences from S-(Phenylsulfonyl)glutathione :

S-(2-Chloro-1,1,2-Trifluoroethyl)glutathione (CTFG)

Toxicity Profile :

Contrast with this compound :

S-(N-Ethylmaleimide)glutathione

Stereochemical Behavior :

- Forms two HPLC peaks due to stereoisomerism at the maleimide adduct site, analogous to S-(1,2-Dicarboxyethyl)glutathione .

- Exhibits enantiomerization kinetics under physiological conditions, unlike this compound, which shows stable Z/E configurations .

Data Tables

Table 1: Comparative Toxicity of Glutathione Conjugates

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.